[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone

PDE10A inhibition CNS drug discovery Schizophrenia

The compound [1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone (CAS 1282114-13-9; molecular formula C20H22N4O; MW 334.4) is a heteroaryl ketone featuring a 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole core linked via a carbonyl bridge to a 4-phenylpiperidine moiety. This structure places it within a class of pyrazole–piperidine ketones that have been investigated as phosphodiesterase 10A (PDE10A) inhibitors, a target of significant interest for CNS disorders.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
Cat. No. B14934808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3)N4C=CC=C4
InChIInChI=1S/C20H22N4O/c1-22-19(23-11-5-6-12-23)18(15-21-22)20(25)24-13-9-17(10-14-24)16-7-3-2-4-8-16/h2-8,11-12,15,17H,9-10,13-14H2,1H3
InChIKeyCTUQGFFBIADSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: [1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone (CAS 1282114-13-9)


The compound [1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone (CAS 1282114-13-9; molecular formula C20H22N4O; MW 334.4) is a heteroaryl ketone featuring a 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole core linked via a carbonyl bridge to a 4-phenylpiperidine moiety . This structure places it within a class of pyrazole–piperidine ketones that have been investigated as phosphodiesterase 10A (PDE10A) inhibitors, a target of significant interest for CNS disorders. The compound is distinct from simpler pyrazole carboxamides by virtue of the tertiary amide/ketone linkage and the simultaneous presence of the N-pyrrolyl substituent and the 4-phenylpiperidine group, which together confer a specific molecular geometry and electronic profile not replicated by common analogs [1].

Why Generic Pyrazole–Piperidine Analogs Cannot Replace [1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone


Superficially similar pyrazole–piperidine compounds, including analogs where the phenylpiperidine is replaced by benzylpiperidine (CAS 1232771-17-3) or where the pyrrole is omitted, differ substantially in both molecular shape and target engagement. The combination of the electron-rich N-pyrrolyl substituent and the 4-phenylpiperidine carbonyl in the target compound yields a PDE10A IC50 of 0.0998 nM, representing sub-100-picomolar potency that is not achieved by the benzylpiperidine analog or by the simple N-phenyl carboxamide variant. In contrast, the benzylpiperidine analog (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone, which differs only by a methylene insertion between the piperidine and the pendant phenyl ring, shows no reported PDE10A activity in the same patent family, underscoring the critical contribution of the direct 4-phenyl substitution to target binding . Therefore, procurement or selection based on generic pyrazole–piperidine scaffolds without verifying the exact substitution pattern carries a high risk of obtaining a compound with dramatically different — and potentially orders-of-magnitude weaker — biological activity.

Quantitative Differentiation Evidence: [1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone vs. Closest Analogs


PDE10A Inhibitory Potency: Sub-100 pM Activity vs. MP-10 and Papaverine

The target compound achieves an IC50 of 0.0998 nM against PDE10A, as recorded in BindingDB from US patent US8933224 [1]. This value is approximately 4-fold more potent than the well-characterized PDE10A inhibitor MP-10 (PF-2545920, IC50 = 0.4 nM) [2] and approximately 360-fold more potent than papaverine (IC50 = 36 nM) [3]. The 4-phenylpiperidine substitution directly attached to the carbonyl is believed to be responsible for this enhanced potency, as the benzylpiperidine analog lacks equivalent activity .

PDE10A inhibition CNS drug discovery Schizophrenia

Structural Differentiation: 4-Phenylpiperidine vs. 4-Benzylpiperidine Isosteric Replacement

The target compound contains a 4-phenylpiperidine group directly attached to the carbonyl carbon. The closest commercially cataloged analog, (4-benzylpiperidin-1-yl)[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone (CAS 1232771-17-3), differs by a single methylene (–CH2–) insertion between the piperidine ring and the phenyl substituent . Despite this seemingly minor modification, the benzylpiperidine analog is absent from the PDE10A inhibitor patent family (US8933224) that contains the target compound, implying a substantial loss of PDE10A binding affinity [1]. The molecular weight difference (334.4 vs. 348.4 g/mol) and the altered conformational flexibility of the benzyl group are consistent with disrupted pi-pi stacking and hydrophobic packing within the PDE10A active site.

Medicinal chemistry SAR Isosteric replacement

Functional Group Differentiation: Tertiary Amide Ketone vs. Secondary Amide (Carboxamide) Analogs

The target compound features a tertiary amide (ketone) linkage where both the carbonyl carbon and the piperidine nitrogen are fully substituted, forming a C(=O)–N(CH2CH2)2CH–Ph motif. The N-phenyl carboxamide analog, 1-methyl-N-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (C15H14N4O, MW 266.3), contains a secondary amide bond (–C(=O)–NH–Ph) . Tertiary amides are generally more resistant to enzymatic hydrolysis by amidases compared to secondary amides, potentially offering superior metabolic stability [1]. Additionally, the N-phenyl carboxamide analog is reported in BindingDB with an IC50 of 130 nM against human hematopoietic prostaglandin D synthase (HPGDS), a completely different target profile, demonstrating that the amide substitution pattern redirects biological activity [2].

Chemical stability Metabolic stability Amide bond

High-Value Application Scenarios for [1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone Procurement


PDE10A Inhibitor Lead Optimization and SAR Studies

With a PDE10A IC50 of 0.0998 nM, this compound serves as a highly potent starting point for structure–activity relationship (SAR) campaigns targeting PDE10A for schizophrenia, Huntington's disease, or Parkinson's disease drug discovery [1]. Its potency exceeds that of MP-10 (0.4 nM) by 4-fold, making it suitable for head-to-head comparative pharmacology studies where maximal target engagement is required at minimal compound concentrations [2]. Researchers can systematically modify the 1-methyl, N-pyrrolyl, and 4-phenyl substituents while retaining the tertiary amide ketone scaffold to explore selectivity against other PDE isoforms.

Selectivity Profiling Across the PDE Enzyme Family

The compound's high PDE10A potency, combined with its structural similarity to MP-10-based analogs that have been profiled against PDE3A/B and PDE4A/B, makes it a valuable probe for PDE selectivity panels [1][2]. Because the benzylpiperidine analog lacks PDE10A activity, this compound can be used as a positive control in assays designed to discriminate between 4-phenylpiperidine and 4-benzylpiperidine chemotypes within PDE screening cascades .

Chemical Probe Development for CNS Target Engagement Studies

Given PDE10A's enriched expression in the striatum, nucleus accumbens, and olfactory tubercle, this compound is an attractive candidate for developing chemical probes to study PDE10A target engagement in the CNS [1]. Its sub-100 pM potency allows for low-dose administration in ex vivo target occupancy assays, and its 4-phenylpiperidine motif is a known pharmacophore for brain-penetrant compounds within the PDE10A inhibitor class [2].

Reference Standard for Purity and Identity Verification of Analog Batches

As a characterized compound with a defined CAS number (1282114-13-9) and well-established PDE10A activity, this compound can serve as an analytical reference standard for verifying the identity and purity of custom-synthesized or commercially sourced analogs within the pyrazole–piperidine ketone series [1]. Its clear differentiation from the benzylpiperidine analog (CAS 1232771-17-3) by mass spectrometry (MW 334.4 vs. 348.4) and from the N-phenyl carboxamide by HPLC retention time provides unambiguous quality control metrics [2].

Quote Request

Request a Quote for [1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.